Cas no 116247-99-5 (1-(pyrazin-2-yl)piperidin-4-one)

1-(Pyrazin-2-yl)piperidin-4-one is a heterocyclic compound featuring a pyrazine ring linked to a piperidin-4-one scaffold. This structure confers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of bioactive molecules. The pyrazine moiety enhances binding affinity in target interactions, while the piperidin-4-one core offers functionalization sites for further derivatization. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for medicinal chemistry and material science. The compound is typically characterized by high purity and consistent performance in coupling and cyclization reactions.
1-(pyrazin-2-yl)piperidin-4-one structure
116247-99-5 structure
Product Name:1-(pyrazin-2-yl)piperidin-4-one
CAS No:116247-99-5
MF:C9H11N3O
MW:177.203141450882
CID:3647614
PubChem ID:14156398
Update Time:2025-10-28

1-(pyrazin-2-yl)piperidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinone, 1-pyrazinyl-
    • 1-pyrazin-2-ylpiperidin-4-one
    • 1-(pyrazin-2-yl)piperidin-4-one
    • 1-[2-Pyrazinyl]-4-piperidinone
    • SCHEMBL7490482
    • REA24799
    • D85592
    • AB01000137-01
    • Z31113869
    • DTXCID701735297
    • 1-(2-Pyrazinyl)-4-piperidinone
    • EN300-41847
    • 996-659-5
    • DTXSID101305307
    • XPCSQADQDLPZMM-UHFFFAOYSA-N
    • AKOS000171457
    • 116247-99-5
    • Inchi: 1S/C9H11N3O/c13-8-1-5-12(6-2-8)9-7-10-3-4-11-9/h3-4,7H,1-2,5-6H2
    • InChI Key: XPCSQADQDLPZMM-UHFFFAOYSA-N
    • SMILES: N1(C2=NC=CN=C2)CCC(=O)CC1

Computed Properties

  • Exact Mass: 177.090211983Da
  • Monoisotopic Mass: 177.090211983Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 46.1Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 68-70 °C
  • Boiling Point: 351.5±42.0 °C at 760 mmHg
  • Flash Point: 166.4±27.9 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1-(pyrazin-2-yl)piperidin-4-one Security Information

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Additional information on 1-(pyrazin-2-yl)piperidin-4-one

Introduction to 1-(pyrazin-2-yl)piperidin-4-one (CAS No. 116247-99-5)

1-(pyrazin-2-yl)piperidin-4-one, identified by its Chemical Abstracts Service (CAS) number 116247-99-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom, and is further functionalized with a pyrazine moiety at the 2-position. The structural motif of 1-(pyrazin-2-yl)piperidin-4-one makes it a promising scaffold for the development of novel bioactive molecules, particularly in the quest for innovative therapeutic agents.

The significance of 1-(pyrazin-2-yl)piperidin-4-one lies in its potential pharmacological properties, which are influenced by its unique structural features. The presence of both the piperidine and pyrazine rings introduces multiple sites for chemical modification, enabling the synthesis of derivatives with tailored biological activities. Recent advancements in drug discovery have highlighted the role of such fused heterocycles in modulating various biological pathways, making 1-(pyrazin-2-yl)piperidin-4-one a subject of intense interest among researchers.

In the realm of medicinal chemistry, 1-(pyrazin-2-yl)piperidin-4-one has been explored as a key intermediate in the synthesis of compounds with potential therapeutic applications. Studies have demonstrated its utility in generating molecules that exhibit inhibitory effects on enzymes and receptors involved in inflammatory and neurological disorders. The pyrazine ring, in particular, is known for its ability to interact with biological targets, thereby enhancing the pharmacological profile of the compound.

One of the most compelling aspects of 1-(pyrazin-2-yl)piperidin-4-one is its versatility in derivative synthesis. Researchers have leveraged its scaffold to develop molecules with enhanced binding affinity and selectivity for specific targets. For instance, modifications at the 4-position of the piperidine ring have been shown to influence metabolic stability and oral bioavailability, critical factors in drug development. These findings underscore the compound's potential as a building block for next-generation pharmaceuticals.

The integration of computational methods and high-throughput screening has further accelerated the exploration of 1-(pyrazin-2-yl)piperidin-4-one derivatives. Virtual screening techniques have identified promising candidates for experimental validation, streamlining the drug discovery process. Additionally, structural biology approaches have provided insights into how modifications at specific positions within the molecule can optimize interactions with biological targets.

Recent clinical trials have begun to shed light on the therapeutic potential of compounds derived from 1-(pyrazin-2-yl)piperidin-4-one. While these studies are still in their early stages, preliminary results suggest that certain derivatives exhibit significant efficacy in preclinical models of diseases such as cancer and neurodegeneration. These findings are particularly encouraging given the growing demand for innovative treatments that address unmet medical needs.

The synthetic pathways for 1-(pyrazin-2-yl)piperidin-4-one have also seen considerable innovation. Advances in catalytic methods and green chemistry principles have enabled more efficient and sustainable production processes. These developments not only reduce costs but also minimize environmental impact, aligning with global efforts to promote sustainable pharmaceutical manufacturing.

In conclusion, 1-(pyrazin-2-yl)piperidin-4-one (CAS No. 116247-99-5) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features and versatile synthetic capabilities make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new biological targets and innovative synthetic strategies, the potential of this compound is poised to expand further, contributing significantly to advancements in drug discovery and development.

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